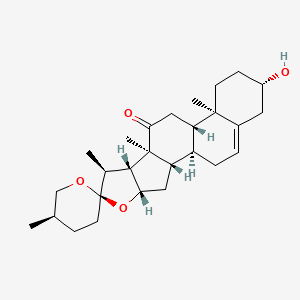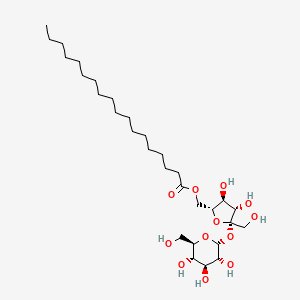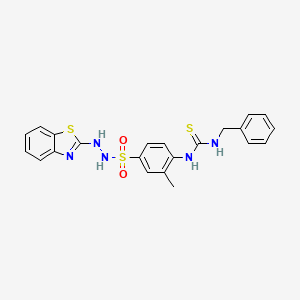
Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine,N-[2-[bis(carboxymethyl)amino]ethyl]-N-(hydroxymethyl)-, sodium salt (9CI) is a complex organic compound with the molecular formula C9H16N2O7Na. This compound is known for its chelating properties, making it useful in various industrial and scientific applications. It is often used in formulations where metal ion control is essential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine,N-[2-[bis(carboxymethyl)amino]ethyl]-N-(hydroxymethyl)-, sodium salt (9CI) typically involves the reaction of glycine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining a controlled pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions can occur at the carboxyl groups, converting them to alcohols.
Substitution: The compound can participate in substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts for ion exchange.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of metal chelates with different cations.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a chelating agent to control metal ion concentrations in various reactions. It is particularly useful in analytical chemistry for titrations and complexometric assays.
Biology
In biological research, it is used to study metal ion interactions with biomolecules. It helps in understanding the role of metal ions in enzymatic activities and protein structures.
Medicine
In medicine, it is explored for its potential in drug formulations where metal ion control is crucial. It is also studied for its role in detoxification therapies.
Industry
Industrially, it is used in water treatment processes to remove heavy metals. It is also used in the formulation of cleaning agents and detergents to enhance their effectiveness by binding metal ions.
作用機序
The compound exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This chelation process involves the coordination of the carboxyl and amino groups with the metal ions, effectively sequestering them and preventing unwanted reactions. The molecular targets include various metal ions such as calcium, magnesium, and iron, which are essential in numerous biochemical pathways.
類似化合物との比較
Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Nitrilotriacetic acid (NTA)
- Diethylenetriaminepentaacetic acid (DTPA)
Uniqueness
Compared to these similar compounds, Glycine,N-[2-[bis(carboxymethyl)amino]ethyl]-N-(hydroxymethyl)-, sodium salt (9CI) offers a unique balance of chelating strength and biocompatibility. Its hydroxymethyl group provides additional sites for interaction, enhancing its effectiveness in specific applications such as biological research and medicine.
特性
CAS番号 |
60520-46-9 |
|---|---|
分子式 |
C9H13N2Na3O7 |
分子量 |
330.18 g/mol |
IUPAC名 |
trisodium;2-[carboxylatomethyl-[2-[carboxylatomethyl(hydroxymethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C9H16N2O7.3Na/c12-6-11(5-9(17)18)2-1-10(3-7(13)14)4-8(15)16;;;/h12H,1-6H2,(H,13,14)(H,15,16)(H,17,18);;;/q;3*+1/p-3 |
InChIキー |
JAFBULXJNGVVBY-UHFFFAOYSA-K |
正規SMILES |
C(CN(CC(=O)[O-])CO)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)









